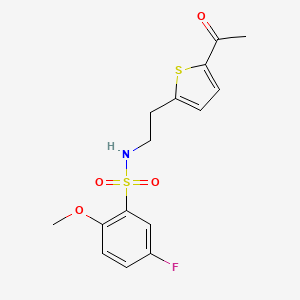

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO4S2/c1-10(18)14-6-4-12(22-14)7-8-17-23(19,20)15-9-11(16)3-5-13(15)21-2/h3-6,9,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWHVFYNAXRIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors. This suggests that this compound may also interact with multiple targets, contributing to its potential therapeutic effects.

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes. The compound’s interaction with its targets could lead to alterations in cellular signaling, gene expression, or other cellular functions.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H16FNO4S2

- Molecular Weight : 357.41 g/mol

- Purity : Typically 95% .

The compound is believed to act through multiple pathways, primarily involving inhibition of specific enzymes and modulation of neurotransmitter levels. Its structure suggests potential interactions with acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. A study evaluated various derivatives and found that those with a thiazole or thiophene moiety showed promising results in enhancing acetylcholine levels in the brain, which is beneficial for cognitive function .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have shown that related thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines, including K562 leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Study 1: Acetylcholinesterase Inhibition

In vitro assays demonstrated that this compound could inhibit AChE effectively, with an IC50 value comparable to established inhibitors like donepezil. This suggests its potential as a therapeutic agent for Alzheimer's disease .

Study 2: Cytotoxicity Against Cancer Cells

A series of experiments assessed the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that derivatives containing the thiophene ring showed significant antiproliferative activity against K562 cells, with IC50 values ranging from 0.1 to 0.3 µM, indicating strong potential for further development as anticancer agents .

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with sulfonamide derivatives and related molecules, focusing on structural variations, substituent effects, and reported biological activities.

Core Benzenesulfonamide Derivatives

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Structure : Features a 5-chloro and 2-methoxy substituent on the benzenesulfonamide core.

- Key Differences : Lacks the acetylthiophen-ethyl side chain and uses chlorine instead of fluorine.

- Activities : Exhibits herbicidal, anti-convulsant, and anti-hypertensive properties, attributed to the electron-withdrawing chloro group enhancing receptor binding .

- Implications for Target Compound : The 5-fluoro substituent in the target compound may offer improved metabolic stability compared to chlorine, as fluorine’s smaller atomic radius and electronegativity reduce steric hindrance and enhance bioavailability.

N-Substituted-(5-Chloro-2-Methoxyphenyl)benzenesulfonamides

- Structure : Variants include alkyl/aryl substitutions on the sulfonamide nitrogen.

- Key Differences : Modifications at the nitrogen position (e.g., ethyl, benzyl) influence solubility and membrane permeability.

- Activities : Demonstrated antimicrobial and anti-inflammatory effects in vitro .

Heterocyclic Sulfonamide Derivatives

H-Series Isoquinoline Sulfonamides (e.g., H-8 Hydrochloride)

- Structure: Isoquinoline sulfonamide core with N-(2-(methylamino)ethyl) substitution.

- Key Differences: The target compound uses a benzene ring instead of isoquinoline and incorporates a thiophen-based side chain.

- Activities: Potent kinase inhibitors (e.g., protein kinase A and G) due to the isoquinoline moiety’s planar structure, which facilitates ATP-binding site interactions .

- Implications : The acetylthiophen group in the target compound may confer selectivity for different enzyme targets, such as tyrosine kinases or carbonic anhydrases, depending on steric and electronic compatibility.

N-[2-(5-Acetamido-2-Methoxyphenyl)ethyl] Derivatives

- Structure : Includes triazole-thioacetamide or pyridinyl-triazole substituents (e.g., 578735-59-8).

- Key Differences : Thioacetamide and triazole groups replace the sulfonamide core.

- Activities : Reported as antifungal and antiparasitic agents, leveraging the triazole’s metal-chelating properties .

Substituent-Driven Pharmacokinetic Comparisons

*LogP values estimated based on substituent contributions.

- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size may reduce off-target interactions compared to chlorine, enhancing selectivity.

- Acetylthiophen vs. Indole/Thiazolidine: The acetylthiophen group in the target compound (vs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling a sulfonyl chloride derivative with a thiophene-containing amine under basic conditions. Key steps include:

- Amine activation : Use of bases like triethylamine or pyridine to deprotonate the amine.

- Solvent selection : Dichloromethane (DCM) or acetonitrile for solubility and reaction efficiency.

- Temperature control : Reactions are conducted at room temperature or under reflux (40–80°C) to balance reaction rate and byproduct formation .

- Optimization : Yield improvements focus on adjusting stoichiometry, solvent polarity, and catalyst presence (e.g., DMAP for acylations) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Key Techniques :

- NMR Spectroscopy : 1H/13C NMR for backbone assignment; 19F NMR to confirm fluorine substitution .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary physicochemical properties influencing this compound’s solubility and stability?

- Properties :

- log P : Estimated ~2.5–3.0 (moderate lipophilicity due to acetylthiophene and fluorine).

- pKa : Sulfonamide proton ~9–10; methoxy group deprotonation unlikely under physiological conditions.

- Stability : Sensitive to UV light (thiophene ring) and acidic hydrolysis (sulfonamide bond); storage recommendations include dark, anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and bioactivity of this sulfonamide?

- Methods :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulates ligand-protein binding kinetics (e.g., binding to carbonic anhydrase isoforms).

- Docking Studies : Screen against targets like COX-2 or bacterial dihydropteroate synthase .

- Validation : Cross-reference computational results with experimental IC50 values and crystallographic data .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Strategies :

- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting bioassays.

- Assay Standardization : Control variables like pH, temperature, and cell line selection.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., replacing 5-acetylthiophene with pyrazole) to isolate functional group contributions .

Q. What experimental designs are optimal for studying enzyme inhibition mechanisms?

- Approaches :

- Kinetic Assays : Measure IC50 and Ki values under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites .

Q. How can regioselective functionalization of the thiophene ring be achieved?

- Methods :

- Directed Lithiation : Use LDA or n-BuLi at low temperatures (-78°C) to target specific positions.

- Cross-Coupling Reactions : Suzuki-Miyaura or Sonogashira couplings to introduce substituents (e.g., halogens, alkynes) .

Key Considerations for Researchers

- Synthetic Challenges : Steric hindrance from the acetylthiophene group may require longer reaction times or elevated temperatures .

- Biological Relevance : Fluorine enhances metabolic stability and membrane permeability, making the compound a candidate for antimicrobial or anti-inflammatory studies .

- Data Reproducibility : Document solvent batch variability (e.g., DCM moisture content) and catalyst purity to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.